ALT-946 free base

Description

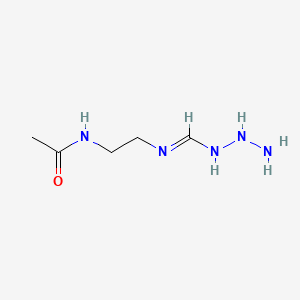

Structure

2D Structure

3D Structure

Properties

CAS No. |

727972-45-4 |

|---|---|

Molecular Formula |

C5H13N5O |

Molecular Weight |

159.19 |

IUPAC Name |

N-[2-[(2-aminohydrazinyl)methylideneamino]ethyl]acetamide |

InChI |

InChI=1S/C5H13N5O/c1-5(11)8-3-2-7-4-9-10-6/h4,10H,2-3,6H2,1H3,(H,7,9)(H,8,11) |

InChI Key |

CKTNVANQPUCSKP-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCN=CNNN |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ALT-946 free base, ALT946 free base, ALT 946 free base |

Origin of Product |

United States |

Chemical Synthesis and Structural Characteristics of Alt 946 Free Base

Synthetic Methodologies for Hydrazinecarboximidamide Derivatives

The synthesis of hydrazinecarboximidamide derivatives, the class of compounds to which ALT-946 belongs, employs a variety of established organic chemistry techniques. These methods are designed to construct the core hydrazinecarboximidamide structure and attach various substituents.

Common synthetic strategies include:

Condensation Reactions: A prevalent method involves the condensation of aminoguanidine (B1677879) or its salts (like aminoguanidine hydrochloride) with various carbonyl compounds, such as aldehydes and ketones. nih.govmdpi.comwikipedia.org For instance, the nucleophilic addition of aminoguanidine to chalcones (α,β-unsaturated ketones) is a documented pathway to produce these derivatives. nih.gov The reaction of hydrazines with α,β-unsaturated carbonyls can lead to the formation of hydrazones or cyclized products like 2-pyrazolines. researchgate.net

Multi-step Synthesis: More complex derivatives may require multi-step reaction sequences. These can involve initial modifications of a starting scaffold, followed by the introduction of the hydrazinecarboximidamide moiety. bohrium.comtandfonline.com For example, a synthetic route might begin with a heterocyclic compound which is then chemically altered over several steps before reacting with a hydrazine (B178648) source to yield the final product. tandfonline.com

One-Pot Reactions: To improve efficiency, one-pot, multi-component reactions are sometimes utilized. These methods, such as the Knoevenagel–Michael cyclization, bring together multiple reactants to form the desired product in a single reaction vessel, often under the influence of a catalyst. bohrium.com

The synthesis of these derivatives is typically monitored and the products purified using standard laboratory techniques like Thin-Layer Chromatography (TLC), with final structures confirmed through spectroscopic analysis. bohrium.com

Molecular Architecture and Key Functional Groups of ALT-946 Free Base

This compound is a small molecule with a precisely defined structure. Its systematic IUPAC name is N-(2-((hydrazinyliminomethyl)amino)ethyl)acetamide. medkoo.comncats.iohodoodo.com The molecule's architecture is characterized by several key functional groups that dictate its chemical properties and reactivity.

The primary functional groups are:

A Hydrazinecarboximidamide Group: This is the core functional group, which is essentially a derivative of aminoguanidine. It consists of a central carbon atom double-bonded to a nitrogen (an imine) and single-bonded to two other nitrogen atoms. One of these is a terminal hydrazine (-NH-NH2) and the other is an amino group.

An Acetamide (B32628) Group: The molecule contains an acetamide group (CH3-C(=O)-NH-), which introduces an amide linkage.

An Ethyl Linker: A two-carbon ethyl chain (-CH2-CH2-) connects the nitrogen of the acetamide group to an amino nitrogen of the hydrazinecarboximidamide core.

The compound is achiral and possesses one E/Z center around the carbon-nitrogen double bond. ncats.io

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Systematic IUPAC Name | N-(2-((hydrazinyliminomethyl)amino)ethyl)acetamide | medkoo.comncats.iohodoodo.com |

| CAS Number | 727972-45-4 | medkoo.comncats.io |

| Molecular Formula | C5H13N5O | ncats.ionih.gov |

| Molecular Weight | 159.19 g/mol | ncats.ionih.gov |

| SMILES | CC(=O)NCCN/C=N/NN | medkoo.comncats.io |

| InChI Key | CKTNVANQPUCSKP-UHFFFAOYSA-N | medkoo.com |

Chemical Significance of the Hydrazine Moiety in Reactive Carbonyl Interactions

The hydrazine moiety (-NH-NH2) within the ALT-946 structure is of paramount chemical significance, particularly in its interactions with carbonyl compounds. Hydrazines are potent nucleophiles that readily react with the electrophilic carbon atom of aldehydes and ketones. wikipedia.orgenamine.net

This reactivity is central to the compound's role as an inhibitor of Advanced Glycation End-products (AGEs). researchgate.netresearchgate.net AGEs are formed through a complex series of non-enzymatic reactions, known as the Maillard reaction, which begins when a reducing sugar reacts with an amino group on a protein or lipid. ahajournals.org This process generates highly reactive dicarbonyl intermediates (carbonyl stress). ahajournals.org

The hydrazine group in ALT-946 can "trap" these reactive carbonyl intermediates, forming a stable hydrazone linkage. wikipedia.orgahajournals.org This action prevents the carbonyl compounds from proceeding down the pathway that leads to the formation of irreversible, cross-linked AGEs. researchgate.netresearchgate.net The presence of the hydrazine group is considered a key factor in the potency of ALT-946 as an AGE inhibitor. researchgate.netresearchgate.net This trapping mechanism is a well-established strategy in the design of AGE inhibitors, with aminoguanidine being the prototypical hydrazine-containing compound for this purpose. ahajournals.org

Advanced Computational and Spectroscopic Approaches in Structural Elucidation for Related Compounds

The structural elucidation of hydrazinecarboximidamide derivatives relies on a combination of sophisticated spectroscopic and computational methods. These techniques provide definitive information on molecular structure, connectivity, and electronic properties.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental tools for determining the precise arrangement of atoms. bohrium.comtandfonline.com They provide information on the chemical environment of hydrogen and carbon atoms, allowing for the mapping of the molecular skeleton. Data from related compounds suggest characteristic chemical shifts for the NH and NH2 protons (δ 6.5–7.5 ppm) and the guanidine (B92328) carbons (δ 155–160 ppm). vulcanchem.com

Infrared (IR) Spectroscopy: FTIR is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies, such as N-H, C=O, and C=N stretches. bohrium.comias.ac.in

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which serves to confirm its elemental composition and molecular formula. vulcanchem.com

Computational and Theoretical Analysis:

Density Functional Theory (DFT): DFT has become a powerful tool for investigating the properties of these molecules. ias.ac.inmdpi.com It is used to calculate optimized molecular geometries, predict vibrational spectra (IR), and analyze electronic properties. ias.ac.inresearchgate.net

Frontier Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's chemical reactivity, including its nucleophilic and electrophilic nature. ias.ac.inresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting intermolecular interactions. ias.ac.inresearchgate.net

Molecular Docking: For derivatives with biological targets, computational docking simulations are used to predict and analyze the binding mode and affinity of the compound within the active site of a protein. bohrium.com

These advanced approaches provide a comprehensive understanding of the structural and electronic characteristics of hydrazinecarboximidamide derivatives, complementing experimental data and aiding in the rational design of new compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aminoguanidine |

| Chalcones |

Mechanism of Action of Alt 946 Free Base As an Anti Glycation Agent

Direct Carbonyl Trapping and Dicarbonyl Scavenging Mechanisms

A primary mechanism of action for ALT-946 is its function as a carbonyl-trapping agent. jbiochemtech.com The process of AGE formation involves the generation of highly reactive dicarbonyl compounds, such as methylglyoxal (B44143) and glyoxal, which arise from the degradation of Amadori products. endocrine.org These dicarbonyl species are potent cross-linking agents that react with the functional groups of proteins, lipids, and nucleic acids. endocrine.org

ALT-946, which possesses a hydrazine (B178648) group in its structure, acts as a nucleophilic trap for these reactive carbonyl intermediates. jbiochemtech.comresearchgate.netnih.gov By reacting with and neutralizing these dicarbonyls, ALT-946 prevents them from modifying proteins and forming irreversible AGEs. jbiochemtech.comresearchgate.net This scavenging activity is a crucial step in halting the progression of the Maillard reaction at a post-Amadori, pre-AGE stage. jbiochemtech.com This mechanism is shared by other anti-glycation agents, including aminoguanidine (B1677879) and metformin, which also trap dicarbonyl compounds generated during glycation. jbiochemtech.comnih.gov

Inhibition of Amadori Product Conversion to Advanced Glycation End-products

The formation of AGEs is a multi-step process that begins with the reaction of a reducing sugar with an amino group on a protein to form a Schiff base, which then rearranges to a more stable Amadori product. endocrine.org While the initial formation of Amadori products is reversible, their subsequent degradation and oxidation lead to the irreversible formation of AGEs. tandfonline.comnih.gov

ALT-946 is characterized as a post-Amadori inhibitor, meaning it acts after the formation of the Amadori product. kaust.edu.sacore.ac.uk Its primary role at this stage is not to reverse the Amadori product itself, but to intercept the reactive carbonyl species, like 3-deoxyglucosone, that are generated from the breakdown of these intermediates. jbiochemtech.comendocrine.org By effectively scavenging these degradation products, ALT-946 inhibits their further conversion into the complex, heterogeneous structures that constitute final AGEs, thus preventing the modification of proteins. kaust.edu.sanih.gov

Distinctive Profile Regarding Nitric Oxide Synthase (NOS) Activity Modulation

A key distinguishing feature of ALT-946 is its minimal inhibitory effect on nitric oxide synthase (NOS) activity. morelife.orgtandfonline.comtandfonline.com Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including the regulation of vascular tone. nih.gov There are three main isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). nih.govmdpi.com

The first-generation AGE inhibitor, aminoguanidine, exhibits significant inhibitory action against NOS, which confounds the interpretation of its therapeutic effects, as NO modulation itself has profound biological consequences. diabetesjournals.org In contrast, studies have demonstrated that ALT-946 is a poor inhibitor of nitric oxide synthase. morelife.org This selectivity is considered a significant advantage, as it suggests that the beneficial effects of ALT-946 are primarily due to its anti-glycation activity rather than an off-target interaction with the NO pathway. diabetesjournals.org This allows for a clearer understanding of the role of AGE inhibition in experimental models, independent of major hemodynamic changes mediated by NOS inhibition. diabetesjournals.org While some research notes that ALT-946 does inhibit NOS, it does so to a lesser extent than aminoguanidine. ahajournals.org

Molecular Basis of AGE-Protein Cross-Link Prevention at the Pre-AGE Stage

The ultimate pathogenic consequence of the glycation cascade is the formation of covalent cross-links between proteins, which alters tissue structure and function. endocrine.org ALT-946 has been identified as a potent inhibitor of this AGE-derived protein cross-linking. morelife.orgresearchgate.net Its action is exerted at the pre-AGE stage, effectively preventing the formation of these cross-links before they are established. researchgate.net

Research has demonstrated the superior potency of ALT-946 compared to aminoguanidine in preventing protein cross-linking both in vitro and in vivo. morelife.org

In Vitro Inhibition of AGE-Protein Cross-Linking An in vitro assay comparing the ability of ALT-946 and aminoguanidine to inhibit the cross-linking of AGE-modified bovine serum albumin (AGE-BSA) to tail tendon collagen (TTC) revealed the higher potency of ALT-946. morelife.org

| Compound | IC50 (mmol/l) for Inhibition of AGE-BSA Cross-linking |

| ALT-946 | 3.4 ± 0.1 |

| Aminoguanidine | 13.4 ± 0.2 |

| Data from in vitro assay comparing inhibition of AGE-BSA cross-linking to tail tendon collagen. morelife.org |

In Vivo Inhibition of Protein Cross-Linking In vivo studies in diabetic rats further confirmed the enhanced efficacy of ALT-946. The cross-linking of Immunoglobulin G (IgG) to red blood cells (RBC) was measured as a marker of in vivo glycation. Treatment with ALT-946 was substantially more effective at normalizing these levels than aminoguanidine. morelife.org

| Treatment Group | RBC-IgG Cross-linking Level | Potency Comparison |

| Normal Rats | ~5x lower than diabetic rats | - |

| Diabetic Rats (Untreated) | Elevated | - |

| Diabetic Rats + ALT-946 | Normalized at 0.03 mg/kg | Significantly more potent than aminoguanidine |

| Diabetic Rats + Aminoguanidine | Required >10 mg/kg for similar effect | - |

| Data from in vivo study measuring RBC-IgG levels in diabetic rats after 8 weeks of treatment. morelife.org |

This potent prevention of protein cross-linking at the molecular level underscores the efficacy of ALT-946 as an anti-glycation agent, operating by neutralizing the reactive intermediates before they can cause irreversible damage to tissue proteins. morelife.org

Advanced Research Methodologies Applied to Alt 946 Free Base and Analogues

Application of Conceptual Density Functional Theory (DFT) for Chemical Reactivity Profiling

Conceptual Density Functional Theory (DFT) has emerged as a powerful computational tool for analyzing the intrinsic chemical reactivity of molecules, including inhibitors of advanced glycation endproducts. nih.gov This theoretical framework provides a series of chemical reactivity descriptors that help profile and predict the behavior of compounds like ALT-946 and its analogues. nih.gov The methodology is based on calculating the energies of the neutral molecule and its corresponding radical cation and anion, which allows for the determination of properties that govern molecular interactions. nih.gov

Key DFT-based reactivity descriptors are used to predict how an inhibitor might interact with the reactive carbonyl species (RCS) that are precursors to AGEs. nih.gov These descriptors include electronegativity (χ), global hardness (η), global electrophilicity (ω), and local reactivity indicators like Fukui functions. nih.govmdpi.com Global hardness, for instance, is a measure of the molecule's resistance to electron density deformation and is indicative of its chemical reactivity. acs.org A qualitative trend has been identified where the potential pharmacological activity of AGE inhibitors correlates with their calculated nucleophilicity. nih.gov

While specific DFT studies on ALT-946 free base are not widely published, the methodology is extensively applied to thiazole, thiazolidinone, and other heterocyclic derivatives to understand their structure and reactivity. nih.govajol.inforesearchgate.netresearchgate.net These computational studies are crucial for the in silico design of new analogues, allowing researchers to screen candidates and prioritize synthetic efforts based on predicted reactivity profiles. nih.govnih.gov By calculating these descriptors for thiazolium compounds, researchers can hypothesize which molecular fragments are most significant for their anti-glycation activity and guide future design endeavors. nih.gov

Table 1: Key Conceptual DFT Reactivity Descriptors and Their Significance in Profiling Anti-Glycation Agents

| Descriptor | Symbol | Significance in Anti-Glycation Research | Reference |

|---|---|---|---|

| Global Hardness | η | Measures resistance to change in electron distribution. Lower hardness indicates higher reactivity, which can be desirable for trapping carbonyl species. | acs.org |

| Electronegativity | χ | Measures the tendency of a molecule to attract electrons. It helps in understanding the charge transfer during interactions with glycating agents. | nih.gov |

| Global Electrophilicity | ω | Quantifies the ability of a molecule to accept electrons. It helps predict interactions with nucleophilic sites on proteins or other molecules. | nih.gov |

| Nucleophilicity | N | Indicates the ability of a molecule to donate electrons. A higher nucleophilicity is often correlated with the ability to trap electrophilic carbonyl species, a key mechanism for AGE inhibition. | nih.gov |

| Fukui Functions | f(r) | A local descriptor that identifies the most reactive sites within a molecule, indicating which atoms are most likely to participate in nucleophilic or electrophilic attacks. | mdpi.com |

Molecular Mechanics and Conformational Analysis in Anti-Glycation Agent Design

Molecular mechanics, through techniques like molecular docking and molecular dynamics (MD) simulations, provides critical insights into the conformational behavior of anti-glycation agents and their interactions with biological macromolecules. d-nb.infonih.gov These computational methods are instrumental in the rational design of compounds analogous to ALT-946 by visualizing how they bind to proteins and exert their inhibitory effects. d-nb.infoworldscientific.com

Molecular docking studies are performed to predict the preferred binding orientation of an inhibitor to a target protein, such as Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA), which are commonly used models in glycation research. nih.govd-nb.infonih.govworldscientific.com By analyzing the binding modes, researchers can identify direct interactions between the inhibitor and glycation-prone amino acid residues, such as lysine (B10760008) and arginine, within the protein. worldscientific.com The strength of this interaction is often quantified by a docking score or binding energy, which helps in ranking potential inhibitors. nih.govworldscientific.com For example, studies on thiazolidinone derivatives have used docking scores to correlate the presence of specific chemical groups with binding affinity. nih.gov

Conformational analysis and MD simulations complement docking studies by providing information on the stability of the protein-inhibitor complex over time. nih.govresearchgate.net These simulations can reveal how the binding of an inhibitor may induce or prevent conformational changes in the protein's secondary structure, such as α-helices and β-sheets, which are often altered during the glycation process. nih.gov For some agents, a proposed mechanism of action is the steric hindrance of glycation sites upon binding. d-nb.info This combined computational approach allows for the screening and optimization of new anti-glycation compounds, paving the way for the development of more effective therapeutic agents. nih.govnih.gov

Table 2: Application of Molecular Mechanics in Anti-Glycation Research

| Technique | Purpose | Key Findings / Output | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of an inhibitor within a protein's active or allosteric site. | Binding energy (kcal/mol), docking score, identification of key interacting residues (e.g., lysine, arginine), visualization of hydrogen bonds and hydrophobic interactions. | nih.govworldscientific.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the inhibitor and protein over time to assess the stability of their complex. | Root Mean Square Deviation (RMSD) to measure stability, analysis of conformational changes in protein secondary structure (α-helix, β-sheet), confirmation of stable binding. | nih.govresearchgate.net |

| Conformational Analysis | Explores the possible three-dimensional arrangements (conformations) of the inhibitor molecule. | Identifies low-energy, stable conformations of the inhibitor that are most likely to be biologically active. | nih.gov |

Development and Refinement of In Vitro Bioassays for Anti-Glycation Activity

A variety of in vitro bioassays have been developed and refined to screen and characterize the potency of anti-glycation compounds like ALT-946. austin.org.au These assays are fundamental for quantifying the ability of a test compound to inhibit the formation of AGEs. The most widely used models involve the incubation of a protein with a reducing sugar to mimic the glycation process in vivo. frontiersin.orgresearchgate.net

The Bovine Serum Albumin (BSA)-glucose or BSA-fructose assay is a standard method where BSA is incubated with a high concentration of the sugar for several days or weeks at 37°C. frontiersin.orgherbmedpharmacol.com The formation of fluorescent AGEs is monitored using a fluorescence spectrophotometer, typically with an excitation wavelength around 370 nm and an emission wavelength around 440 nm. jppres.com The inhibitory activity of a compound is determined by its ability to reduce the fluorescence intensity compared to a control sample without the inhibitor. jppres.com Aminoguanidine (B1677879) is commonly used as a positive control or standard inhibitor in these assays. austin.org.auherbmedpharmacol.com Another common assay uses methylglyoxal (B44143) (MGO), a highly reactive dicarbonyl species, instead of a sugar to accelerate AGE formation in a BSA-MGO model. jppres.com

The results of these assays are often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce AGE formation by 50%. herbmedpharmacol.com Other techniques are also employed to assess different stages of the glycation reaction. For instance, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to visualize the inhibition of protein cross-linking, a hallmark of advanced glycation. frontiersin.org Furthermore, enzyme-linked immunosorbent assays (ELISAs) with specific antibodies can quantify the formation of non-fluorescent AGEs like CML. austin.org.au

Table 3: Common In Vitro Assays for Anti-Glycation Activity

| Assay Model | Principle | Measurement | Standard Inhibitor | Reference |

|---|---|---|---|---|

| BSA-Glucose/Fructose | A long-term incubation of Bovine Serum Albumin (BSA) with a reducing sugar (glucose or fructose) to form fluorescent AGEs. | Fluorescence intensity (Excitation ~370 nm, Emission ~440 nm). | Aminoguanidine | frontiersin.orgherbmedpharmacol.comjppres.com |

| BSA-Methylglyoxal (MGO) | A faster incubation model using BSA and the reactive dicarbonyl MGO to form AGEs. | Fluorescence intensity, similar to the BSA-sugar model. | Aminoguanidine | jppres.com |

| Fructosamine Assay | Measures the formation of early-stage glycation products (Amadori products). | Colorimetric measurement, often using a nitroblue tetrazolium (NBT) reduction assay. | Aminoguanidine | herbmedpharmacol.com |

| Protein Cross-linking Assay | Assesses the inhibition of protein aggregation and cross-linking caused by glycation. | SDS-PAGE analysis to observe changes in protein band size (disappearance of monomer band, appearance of high-molecular-weight aggregates). | Aminoguanidine | frontiersin.org |

| AGE-ELISA | Quantifies specific non-fluorescent AGEs using antibodies. | Immunoassay using antibodies specific for AGEs like CML or pentosidine (B29645) to measure their concentration. | Aminoguanidine | austin.org.au |

Histological and Immunohistochemical Techniques for Quantitative Assessment of Tissue AGEs in Animal Models

Histological and immunohistochemical techniques are indispensable for the quantitative and qualitative assessment of AGE accumulation and associated tissue damage in animal models of diseases like diabetes. ahajournals.orgdiabetesjournals.org These methods provide crucial in vivo evidence for the efficacy of anti-glycation agents by allowing for the direct visualization of their effects within tissues. ahajournals.orgplos.org

Immunohistochemistry (IHC) offers a more specific and quantitative approach by using antibodies that target distinct molecules within the tissue. plos.org To assess the burden of glycation, researchers use specific antibodies against well-characterized AGEs like Nε-(carboxymethyl)lysine (CML) and pentosidine. nih.govarvojournals.orgmdpi.com The intensity and distribution of the immunostaining can be quantified, providing a measure of AGE accumulation in specific anatomical structures, such as the glomerular mesangial matrix in the kidney or the extracellular matrix of the heart. ahajournals.orgnih.gov Studies have shown that the accumulation of CML and pentosidine is significantly increased in the tissues of diabetic animals, and this can be attenuated by treatment with AGE inhibitors. ahajournals.orgnih.gov

In addition to staining for AGEs themselves, IHC is also used to detect the Receptor for Advanced Glycation End products (RAGE), a key cell surface receptor that mediates many of the pathological effects of AGEs. ahajournals.orgdiabetesjournals.orgthno.org Assessing the expression levels of RAGE provides further insight into the activation of AGE-related inflammatory pathways. diabetesjournals.orgthno.org

Table 4: Key Histological and Immunohistochemical Markers for AGE Assessment

| Staining Method / Marker | Target | Purpose in Research | Reference |

|---|---|---|---|

| Hematoxylin & Eosin (H&E) | General cell nuclei (blue) and cytoplasm/extracellular matrix (pink). | To assess overall tissue morphology, inflammation, and structural damage (e.g., fibrosis, cellular infiltration). | researchgate.net |

| Anti-CML Antibody (IHC) | Nε-(carboxymethyl)lysine (CML), a major non-fluorescent AGE. | To specifically localize and quantify the accumulation of CML in tissues as a marker of glyco-oxidative stress. | diabetesjournals.orgplos.orgnih.gov |

| Anti-Pentosidine Antibody (IHC) | Pentosidine, a fluorescent, cross-linking AGE. | To detect and measure a key cross-linking AGE associated with aging and diabetic complications. | nih.govarvojournals.org |

| Anti-RAGE Antibody (IHC) | Receptor for Advanced Glycation End products (RAGE). | To assess the expression and localization of the primary receptor that mediates AGE-induced cellular dysfunction and inflammation. | ahajournals.orgdiabetesjournals.org |

| Picrosirius Red | Collagen fibers (visualized under polarized light). | To specifically stain and quantify interstitial collagen content, assessing the degree of fibrosis often exacerbated by AGEs. | ahajournals.org |

Future Research Directions for Alt 946 Free Base in Preclinical and Theoretical Domains

Further Elucidation of Undiscovered Molecular Targets and Downstream Signaling Cascades

The primary mechanism of ALT-946 is understood to be the inhibition of AGE formation by trapping reactive dicarbonyl intermediates, such as methylglyoxal (B44143). nih.govtandfonline.com However, a comprehensive understanding of its molecular interactions is still developing. Future research must prioritize the identification of all potential molecular targets of ALT-946 to build a complete pharmacological profile. Techniques like affinity chromatography coupled with mass spectrometry can be employed to isolate and identify proteins and other biomolecules that directly bind to ALT-946 within complex biological samples.

Furthermore, the binding of AGEs to their receptors, most notably the Receptor for Advanced Glycation End-products (RAGE), triggers a cascade of downstream signaling pathways that contribute to inflammation, oxidative stress, and tissue damage. nih.govmdpi.comfrontiersin.org These pathways often involve key signaling molecules such as:

Nuclear factor-kappa B (NF-κB) nih.govmdpi.com

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38 nih.govmdpi.com

Janus kinase/signal transducer and activator of transcription (JAK/STAT) nih.govmdpi.com

By preventing the formation of the ligands (AGEs) that activate these pathways, ALT-946 indirectly modulates this complex signaling network. Future investigations should focus on delineating the specific effects of ALT-946 on these cascades. Phosphoproteomic and transcriptomic studies on cells treated with ALT-946 can provide a global view of the signaling events and changes in gene expression, offering deeper insights into its mechanism of action beyond simple dicarbonyl trapping. nih.gov

Investigation of Novel Analogues and Derivatives for Enhanced Efficacy or Specificity

While ALT-946 is a potent inhibitor of AGE formation, the pursuit of novel analogues and derivatives holds promise for developing compounds with superior therapeutic properties. nih.govwjgnet.com Structure-activity relationship (SAR) studies are crucial for identifying the specific chemical moieties of the ALT-946 molecule that are essential for its anti-glycation activity. This knowledge can then guide the rational design of new compounds.

Key objectives for developing novel analogues include:

Enhanced Potency: Modifying the structure to increase the reaction rate with dicarbonyl species could lead to more effective AGE inhibition. nih.gov

Improved Specificity: Designing analogues that selectively trap pathogenic dicarbonyls while minimizing interaction with other biological molecules, such as nitric oxide synthase, could reduce potential side effects. nih.govahajournals.org

Optimized Pharmacokinetics: Alterations to improve absorption, distribution, metabolism, and excretion (ADME) could enhance the compound's bioavailability and therapeutic window.

The table below outlines potential classes of dicarbonyl scavengers that could inform the design of ALT-946 analogues.

| Scavenger Class | Examples | Mechanism/Characteristics | Reference |

| Hydrazine-based | Aminoguanidine (B1677879), ALT-946 | Reacts with carbonyl groups of early glycation products. | nih.govahajournals.org |

| Thiol-based | N-acetylcysteine, Glutathione | Act as sacrificial targets for dicarbonyls due to their nucleophilic thiol groups. | acs.orgnih.govnih.gov |

| Imidazole-based | Carnosine | Traps α,β-unsaturated carbonyls through Michael addition reactions. | nih.govnih.gov |

| 2-Aminomethylphenols | Pyridoxamine (B1203002), 2-Hydroxybenzylamine (2-HOBA) | Scavenges reactive dicarbonyls, particularly those derived from lipid peroxidation. | nih.govnih.govannualreviews.org |

Exploration of Synergistic Anti-Glycation Effects with Other Preclinical Therapeutic Modalities

Given the multifaceted nature of diseases associated with glycation, combination therapies may offer superior efficacy. Future preclinical research should explore the potential synergistic effects of ALT-946 with other therapeutic agents. nih.govresearchgate.net This approach could allow for a multi-pronged attack on glycation-related pathology.

Potential synergistic combinations for investigation are detailed in the table below.

| Therapeutic Modality | Rationale for Synergy with ALT-946 | Potential Combined Effect | Reference |

| Antioxidants | Glycation and oxidative stress are interlinked ("glycoxidation"). Antioxidants neutralize reactive oxygen species (ROS) that accelerate AGE formation. | Dual inhibition of glycation and oxidative damage. | frontiersin.org |

| RAGE Antagonists | ALT-946 reduces the formation of AGEs, while RAGE antagonists block the cellular signaling of any remaining AGEs. | Comprehensive blockade of the AGE-RAGE axis. | nih.govfrontiersin.org |

| Glyoxalase System Upregulators | The glyoxalase system (Glo1/Glo2) is the primary endogenous pathway for detoxifying methylglyoxal. | Enhanced clearance of reactive dicarbonyls through both enzymatic degradation and direct trapping. | nih.gov |

| AGE Cross-link Breakers | ALT-946 prevents new AGE formation, while breakers like Alagebrium (B1220623) (ALT-711) dismantle existing cross-links. | Reversal of existing damage and prevention of future glycation. | nih.govwjgnet.com |

In vitro studies using isobologram analysis can quantify the nature of the interaction (synergistic, additive, or antagonistic) between ALT-946 and these other agents. researchgate.netresearchgate.net

Development of Advanced In Vitro and In Vivo Models for Comprehensive Glycation Research

Progress in understanding the full therapeutic potential of ALT-946 is contingent on the use of sophisticated research models that more accurately mimic human physiology and disease states. mdpi.com

Advanced In Vitro Models: Traditional 2D cell culture has limitations. Future research should leverage more complex systems:

3D Cell Cultures and Organoids: These models (e.g., kidney organoids, skin equivalents) better replicate the tissue microenvironment, providing a more physiologically relevant context to study the effects of ALT-946 on cell behavior and tissue architecture. mdpi.comresearchgate.netnih.gov

Organs-on-a-Chip: These microfluidic devices simulate the dynamic environment of human organs, allowing for more precise studies of drug efficacy, metabolism, and toxicity in a controlled setting. researchgate.net

Advanced In Vivo Models: Animal models remain crucial for preclinical validation. researchgate.net Future efforts should focus on:

Improved Disease Models: Developing and utilizing animal models that more closely recapitulate the complex pathology of human diseases like diabetic complications or atherosclerosis will provide more predictive data on the efficacy of ALT-946. diabetesjournals.orgphysiology.org This includes the use of genetic models with altered glycation or RAGE signaling pathways. physiology.org

Non-invasive Imaging: The application of advanced imaging techniques to track AGE accumulation and its pathological consequences in living animals can offer real-time insights into the therapeutic effects of ALT-946. physiology.org

The table below summarizes various models used in glycation research.

| Model Type | Specific Example | Application in Glycation Research | Reference |

| In Vitro (Cell-free) | Protein (e.g., albumin, collagen) incubated with a glycating agent (e.g., glucose, ribose). | Screening for glycation inhibitors and studying the biochemical process of AGE formation. | mdpi.comnih.gov |

| In Vitro (Cell-based) | Human neuroblastoma (SH-SY5Y) cells, human dermal fibroblasts, reconstructed skin models. | Investigating cellular responses to AGEs (e.g., inflammation, apoptosis) and the protective effects of inhibitors. | mdpi.comnih.gov |

| Ex Vivo | Mouse aortic ring, human skin explants. | Studying angiogenesis and tissue-level changes induced by AGEs outside of a living organism. | mdpi.comphysiology.org |

| In Vivo | Streptozotocin (STZ)-induced diabetic rats, transgenic (mRen-2)27 rats. | Evaluating the systemic effects of anti-glycation agents on disease progression (e.g., diabetic nephropathy). | diabetesjournals.orgnih.govnih.gov |

| Inducible Models | Riboflavin-blue light induced cross-linking in collagen gels. | Triggering AGE accumulation on demand to study cell-matrix interactions without the confounding effects of high sugar concentrations. | biorxiv.org |

By pursuing these future research directions, the scientific community can build a more complete and nuanced understanding of ALT-946 free base, paving the way for the development of more effective therapies to combat the detrimental effects of advanced glycation.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Hydroxybenzylamine (2-HOBA) |

| Alagebrium (ALT-711) |

| This compound |

| Aminoguanidine |

| Carnosine |

| ERK |

| Glutathione |

| JAK |

| JNK |

| Methylglyoxal |

| N-acetylcysteine |

| NF-κB |

| p38 |

| Pyridoxamine |

Q & A

Q. What mechanisms underlie the renoprotective effects of ALT-946 free base in diabetic nephropathy?

ALT-946 inhibits advanced glycation end-products (AGEs), which contribute to renal damage by promoting oxidative stress, inflammation, and basement membrane thickening. Methodologically, researchers should measure AGE accumulation (via immunohistochemistry or ELISA), oxidative stress markers (e.g., malondialdehyde), and renal function parameters (e.g., serum creatinine, urinary albumin) in diabetic animal models. Comparative studies with other AGE inhibitors (e.g., aminoguanidine) can clarify specificity .

Q. Which animal models are most appropriate for studying ALT-946's efficacy in diabetic nephropathy?

Rodent models (e.g., streptozotocin-induced diabetic rats) are standard due to their reproducibility in mimicking hyperglycemia-induced renal pathology. Researchers should document glycemic control (HbA1c), renal histology (glomerular hypertrophy, fibrosis), and AGE levels. Longitudinal studies (>12 weeks) are critical to assess chronic effects .

Q. How does ALT-946 compare to other AGE inhibitors like aminoguanidine in preclinical studies?

ALT-946 exhibits higher selectivity and potency with fewer off-target effects (e.g., minimal interference with nitric oxide synthesis). Methodologically, dose-response studies and toxicity assays (e.g., liver/kidney function tests) are essential. Direct comparisons require standardized protocols for AGE quantification and renal outcome measurements .

Advanced Research Questions

Q. How should researchers design studies to evaluate ALT-946's efficacy in late-stage diabetic nephropathy?

Delayed intervention models (e.g., initiating treatment after 16 weeks of diabetes in rats) mimic clinical scenarios. Key considerations include:

Q. What strategies resolve contradictions in ALT-946's reported efficacy across studies?

Discrepancies may arise from variations in dosage, animal strains, or measurement techniques. Researchers should:

Q. What methodological considerations ensure data integrity in long-term ALT-946 studies?

To mitigate fraud and ensure reproducibility:

Q. How can researchers optimize dosing regimens for ALT-946 to balance efficacy and toxicity?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical species is critical. Key steps:

Q. What biomarkers best capture ALT-946's long-term impact on renal function?

Beyond traditional markers (e.g., serum creatinine), advanced techniques include:

- Urinary exosome analysis for podocyte-specific proteins (e.g., nephrin).

- Multiplex cytokine profiling to assess inflammation.

- MRI-based glomerular filtration rate (GFR) measurements for non-invasive monitoring .

Methodological Notes

- Reproducibility : Follow guidelines for experimental reporting (e.g., ARRIVE 2.0) to document animal housing, randomization, and statistical methods .

- Data Validation : Use orthogonal assays (e.g., Western blot + ELISA) for key endpoints like AGE levels.

- Ethical Compliance : Include open-ended questions in surveys to detect fraudulent responses in human-derived data (if applicable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.